molecular formula C13H10BBr2NO3 B6303965 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid CAS No. 2121515-19-1

5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid

Cat. No.: B6303965
CAS No.: 2121515-19-1
M. Wt: 398.84 g/mol
InChI Key: STRKHABUROGCJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid typically involves the following steps:

    Carbamoylation: The attachment of the carbamoyl group to the brominated phenyl ring.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a versatile reagent for constructing biaryl structures .

Biology and Medicine: In biological and medicinal research, this compound is used to develop new drugs and therapeutic agents. Its unique structure allows for the exploration of new chemical space in drug discovery .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of biaryl compounds makes it valuable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid in Suzuki-Miyaura coupling reactions involves several key steps:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid is unique due to the presence of both bromine and boronic acid functional groups, which enhance its reactivity and versatility in organic synthesis. Its structure allows for efficient participation in Suzuki-Miyaura coupling reactions, making it a valuable reagent in various fields of research and industry .

Properties

IUPAC Name

[3-bromo-5-[(4-bromophenyl)carbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BBr2NO3/c15-10-1-3-12(4-2-10)17-13(18)8-5-9(14(19)20)7-11(16)6-8/h1-7,19-20H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRKHABUROGCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BBr2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701160903
Record name Boronic acid, B-[3-bromo-5-[[(4-bromophenyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121515-19-1
Record name Boronic acid, B-[3-bromo-5-[[(4-bromophenyl)amino]carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121515-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-bromo-5-[[(4-bromophenyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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